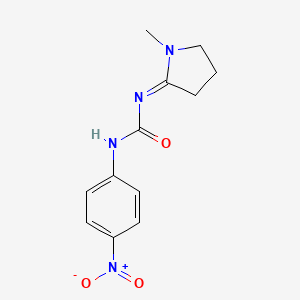
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea is an organic compound that features a pyrrolidine ring and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea typically involves the reaction of a pyrrolidine derivative with a nitrophenyl isocyanate. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Depending on the specific reaction, catalysts such as bases (e.g., triethylamine) may be used.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may include the use of strong nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted urea derivatives.
科学研究应用
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action for 1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-chlorophenyl)urea: Similar structure with a chlorophenyl group instead of a nitrophenyl group.
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-methylphenyl)urea: Contains a methylphenyl group.
Uniqueness
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea is unique due to the presence of the nitrophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
50529-02-7 |
|---|---|
分子式 |
C12H14N4O3 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
(1E)-1-(1-methylpyrrolidin-2-ylidene)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C12H14N4O3/c1-15-8-2-3-11(15)14-12(17)13-9-4-6-10(7-5-9)16(18)19/h4-7H,2-3,8H2,1H3,(H,13,17)/b14-11+ |
InChI 键 |
VAODBZOYKXWEQR-SDNWHVSQSA-N |
手性 SMILES |
CN\1CCC/C1=N\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CN1CCCC1=NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


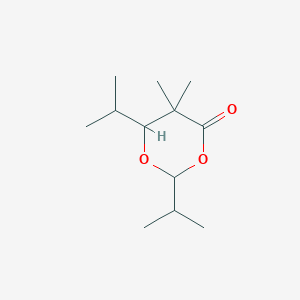
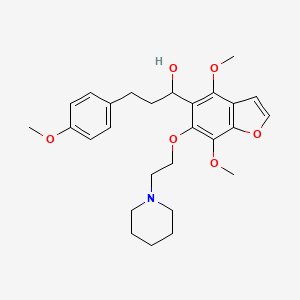
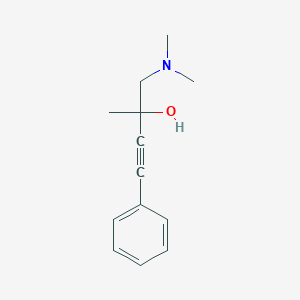
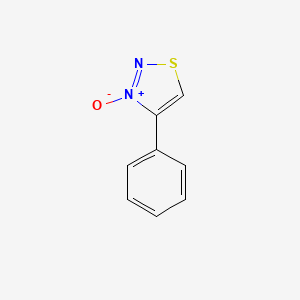
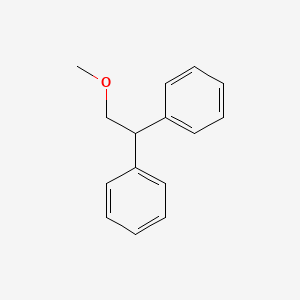
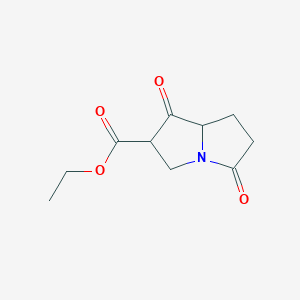

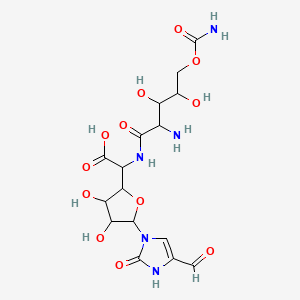
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)

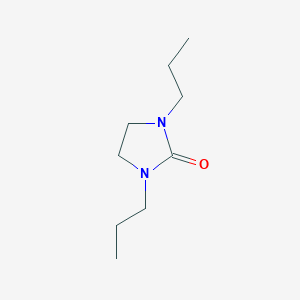
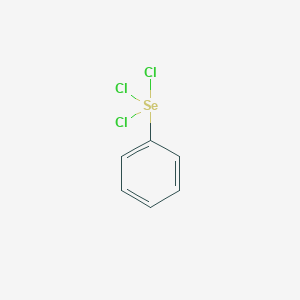

![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
